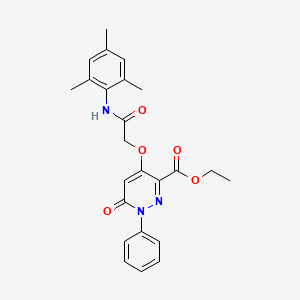

Ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a mesitylamino (2,4,6-trimethylphenylamino) group attached via a 2-oxoethoxy linker to the pyridazine core. The mesitylamino substituent introduces significant steric bulk and electron-donating effects, distinguishing it from related analogs.

Properties

IUPAC Name |

ethyl 6-oxo-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5/c1-5-31-24(30)23-19(13-21(29)27(26-23)18-9-7-6-8-10-18)32-14-20(28)25-22-16(3)11-15(2)12-17(22)4/h6-13H,5,14H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKCXZHHLPDRTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and potential applications based on current research findings.

Compound Overview

Molecular Characteristics:

- Molecular Formula: C23H28N2O4

- Molecular Weight: Approximately 469.52 g/mol

- Structure: The compound features a pyridazine core, which is a five-membered ring containing two nitrogen atoms, along with various functional groups that enhance its chemical properties.

Synthesis of the Compound

The synthesis of Ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step synthetic pathways. A common approach includes:

- Formation of the pyridazine core.

- Introduction of the mesitylamino group.

- Functionalization at various positions to yield the final product.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

Biological Activities

The biological activities of Ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate have not been extensively documented in the literature; however, its structural similarity to other biologically active compounds suggests potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds often exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activities . The presence of the mesitylamino and ethoxy groups may enhance these properties by improving solubility and bioavailability.

Case Studies

While direct case studies on Ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate are sparse, related compounds have been evaluated in various contexts:

- Antimicrobial Screening:

- Antitumor Research:

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares a core pyridazine-3-carboxylate scaffold with several derivatives reported in the literature. Key structural variations among analogs include substituents on the phenyl ring, functional groups on the pyridazine core, and linker modifications. Below is a comparative analysis based on substituent effects, physicochemical properties, and synthesis yields.

Substituent Effects on Physicochemical Properties

Key Observations:

- Mesitylamino Group Impact: The mesitylamino group in the target compound introduces steric hindrance and electron-donating methyl groups, which may reduce solubility compared to smaller substituents (e.g., chloro or hydroxyl groups in 12b and 12d). However, its bulky nature could enhance thermal stability, analogous to the high melting point (220–223°C) observed in 12d, where hydrogen bonding via the hydroxyl group improves crystal packing .

- Sulfur-Containing Analogs : Compounds with sulfanyl groups (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability, which may influence redox behavior or intermolecular interactions compared to the oxygen-based linker in the target compound.

Spectroscopic and Crystallographic Insights

While crystallographic data for the target compound are unavailable, related pyridazine derivatives (e.g., ) were characterized using ¹H/¹³C NMR and mass spectrometry. The mesitylamino group’s three methyl protons would likely appear as a singlet in ¹H NMR (δ ~2.2–2.4 ppm), while the 2-oxoethoxy linker may show signals at δ ~4.3 (OCH₂) and δ ~4.1 (COOEt). Crystallographic studies of similar compounds (e.g., ) highlight the role of hydrogen bonding and steric effects in dictating crystal packing, which could be extrapolated to predict the target compound’s solid-state behavior.

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound?

Synthesis typically involves multi-step reactions, such as condensation between mesitylamine derivatives and activated pyridazine esters. For example, intermediates like ethyl 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate may be functionalized via nucleophilic substitution or coupling reactions . Characterization should include:

Q. What safety protocols are critical during handling?

Based on structurally similar compounds, this compound likely falls under GHS Category 2 for acute toxicity and skin/eye irritation . Key precautions:

Q. How can researchers determine solubility and stability for experimental design?

Preliminary solubility screening in polar (DMSO, methanol) and non-polar solvents (dichloromethane) is advised. Stability tests under varying pH (2–12) and temperatures (4°C–40°C) should use HPLC or UV-Vis spectroscopy to monitor degradation. For example, related pyridazine esters show instability in alkaline conditions, requiring pH-controlled buffers .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Density Functional Theory (DFT) calculations can model transition states and intermediates to identify energetically favorable pathways. For instance, ICReDD’s approach integrates quantum chemical reaction path searches to predict optimal conditions (e.g., solvent, catalyst) and minimize side reactions . Experimental validation via LC-MS or GC-MS is critical to confirm computational predictions .

Q. What strategies address contradictions in reported physicochemical data (e.g., melting points)?

Discrepancies often arise from polymorphic or solvatomorphic forms. To resolve:

Q. How does the compound’s reactivity vary under catalytic vs. stoichiometric conditions?

Catalytic methods (e.g., palladium-mediated cross-coupling) may improve atom economy but require rigorous optimization of:

Q. What in silico tools predict biological activity or toxicity?

Molecular docking (AutoDock, Schrödinger) can model interactions with target proteins (e.g., kinases), while ADMET prediction software (ADMETlab, SwissADME) assesses permeability, metabolic stability, and hepatotoxicity. For example, pyridazine derivatives often exhibit kinase inhibition, but mesityl groups may alter bioavailability .

Methodological Tables

Table 1: Key Analytical Techniques for Characterization

| Parameter | Method | Example Data |

|---|---|---|

| Molecular Weight | HRMS | [M+H]⁺: 453.2012 (calculated) |

| Crystal Structure | X-ray Diffraction | Space group: P2₁/c, Z = 4 |

| Thermal Stability | DSC/TGA | Melting point: 198–202°C |

Table 2: Common Contaminants in Synthesis

| Contaminant | Detection Method | Mitigation Strategy |

|---|---|---|

| Unreacted mesitylamine | HPLC (C18 column) | Extended reaction time (24–48 hr) |

| Hydrolysis byproducts | LC-MS (ESI⁻ mode) | Anhydrous solvent (e.g., THF) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.